3-Benzotriazol-1-yl-butyric acid
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Overview
Description
3-Benzotriazol-1-yl-butyric acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 . It is used for proteomics research .
Synthesis Analysis
Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A solid-phase synthesis of trisubstituted 3-alkylamino-1,2,4-triazoles has been developed by using benzotriazole methodology .Molecular Structure Analysis
The molecular structure of 3-Benzotriazol-1-yl-butyric acid is represented by the formula C10H11N3O2 . The structure is stable and can be introduced into molecules through a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzotriazol-1-yl-butyric acid include a molecular weight of 205.21 and a molecular formula of C10H11N3O2 .Scientific Research Applications
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Proteomics Research
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Construction of Pharmacologically Important Heterocyclic Skeletons
- Benzotriazole methodology, including the use of 3-Benzotriazol-1-yl-butyric acid, is recognized as a versatile and successful synthesis protocol .
- This methodology has grown from an obscure level to very high popularity, as benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
- The results of this application include the synthesis of diverse pharmacologically important heterocyclic skeletons .
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Synthesis of Antibacterial Agents
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Electron-Donor and Precursor of Radicals
- 3-Benzotriazol-1-yl-butyric acid acts as an electron-donor and as a precursor of radicals .
- It is easily insertable into different chemical structures through various reactions, such as condensation, addition reactions, and benzotriazolyl-alkylation .
- The outcomes of this application include the creation of molecules with diverse biological activities, including choleretic, antibacterial, antifungal, antiprotozoal, antiviral, antioxidant, analgesic, anti-inflammatory, antihyperglycemic, and antiproliferative agents .
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Preparation of Imidoylbenzotriazoles
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Synthesis of Electron-Rich 3-Functionalized-2-Aminothiophenes and 1,3-Disubstituted 2-(Methylthio)Pyrroles
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Synthesis of Diverse Biological Activities
- 3-Benzotriazol-1-yl-butyric acid acts as an electron-donor and as a precursor of radicals .
- It is easily insertable into different chemical structures through various reactions, such as condensation, addition reactions, and benzotriazolyl-alkylation .
- The outcomes of this application include the creation of molecules with diverse biological activities, including choleretic, antibacterial, antifungal, antiprotozoal, antiviral, antioxidant, analgesic, anti-inflammatory, antihyperglycemic, and antiproliferative agents .
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Preparation of Carbamoylbenzotriazole Derivatives
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Synthesis of 1,3-Disubstituted 2-(Methylthio)Pyrroles
Future Directions
Benzotriazole derivatives have been found to be biologically active and have potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . A ferrocene derivative was synthesized in one step from benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, indicating potential future directions for the use of benzotriazole derivatives .
properties
IUPAC Name |
3-(benzotriazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKISXNJRGSDHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871804 |
Source
|
Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786937 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzotriazol-1-yl-butyric acid | |
CAS RN |
654-13-7 |
Source
|
Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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